烯丙基 3,5-二氨基-1H-吡唑-4-羧酸酯

描述

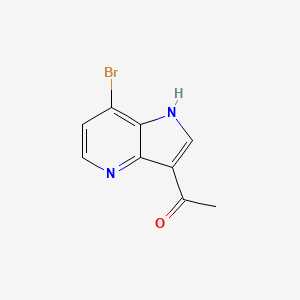

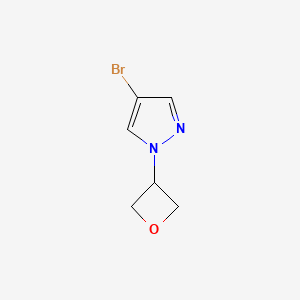

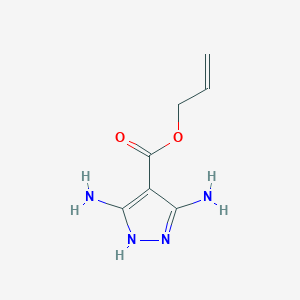

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H10N4O2 . It has an average mass of 182.180 Da and a monoisotopic mass of 182.080383 Da .

Molecular Structure Analysis

The molecular structure of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate consists of 7 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate has a number of heavy atoms: 13, a number of aromatic heavy atoms: 5, a fraction Csp3: 0.14, a number of rotatable bonds: 4, a number of H-bond acceptors: 3.0, and a number of H-bond donors: 3.0 . It has a molar refractivity of 47.82 and a TPSA of 107.02 Ų . It is very soluble with a solubility of 8.15 mg/ml .科学研究应用

合成和反应性

烯丙基 3,5-二氨基-1H-吡唑-4-羧酸酯及其衍生物在有机化学领域中被积极探索,因为它们具有进行各种合成转化和官能化反应的潜力。Yıldırım 等人(2005 年)通过与双亲核试剂(如 1,2-二氨基乙烷)的反应,证明了 1H-吡唑-3-羧酸转化为其甲酰胺,显示出良好的收率,并通过半经验 AM1 计算提供了对反应机理的见解 (Yıldırım et al., 2005)。此外,Rahmouni 等人(2014 年)关于通过 [3+2] 环加成从 N-取代吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物合成异恶唑啉和异恶唑的研究,突出了吡唑衍生物在形成多种杂环化合物方面的多功能性 (Rahmouni et al., 2014)。

生物和药理学应用

3,5-二氨基-1H-吡唑-4-羧酸酯的某些衍生物表现出显着的生物活性。例如,由 3,5-二氨基-1H-吡唑-4-腈磺酰化合成的衍生物表现出显着的除草活性,表明它们在农业应用中的潜力 (Zhao Wei, 2001)。此外,Hafez 等人(2013 年)由 5-氨基-3-(芳基氨基)-1H-吡唑-4-甲酰胺合成了吡唑并嘧啶衍生物和席夫碱,揭示了其中一些化合物对各种人类癌细胞系表现出体外抗肿瘤活性,突出了这些衍生物在药物化学中的潜力 (Hafez et al., 2013)。

稠合杂环的合成

稠合杂环的合成是涉及烯丙基 3,5-二氨基-1H-吡唑-4-羧酸酯衍生物的另一个突出的研究领域。Tu 等人(2013 年)开发了一种多组分反应,用于选择性地形成吡唑取代的稠合吡咯,突出了该化合物在通过多米诺过程在温和条件下构建双杂环对中的作用 (Tu et al., 2013)。类似地,Hamama 等人(2012 年)关于含吡唑的杂环环系(包括含有吡唑啉环光致变色功能单元的烯胺酮)的合成和生物学性质的研究,强调了该化合物在合成各种生物活性杂环方面的多功能性 (Hamama et al., 2012)。

作用机制

Mode of Action

It is known that the pyrazole group in the compound can simultaneously donate and accept hydrogen bonds, which may influence its interaction with its targets .

Action Environment

It is known that the interactions between pyrazole molecules can depend strongly on the type of solvent, with more polar protic solvents favoring pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .

生化分析

Biochemical Properties

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as hydrolases and transferases, facilitating the transfer of functional groups and hydrolysis reactions. The compound’s amino groups can form hydrogen bonds with active sites of enzymes, enhancing its binding affinity and specificity .

Cellular Effects

The effects of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, Allyl 3,5-diamino-1H-pyrazole-4-carboxylate exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of specific enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate change over time. The compound exhibits stability under controlled conditions, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular functions, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate vary with different dosages in animal models. Low doses have been found to enhance metabolic activity and promote cell survival, while high doses can induce toxicity and adverse effects such as organ damage. Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use .

Metabolic Pathways

Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and transferases. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels underscores its potential impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is critical for its activity and function. It is directed to specific compartments such as the nucleus and mitochondria through targeting signals and post-translational modifications. This localization allows the compound to interact with key biomolecules and modulate cellular processes effectively .

属性

IUPAC Name |

prop-2-enyl 3,5-diamino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c1-2-3-13-7(12)4-5(8)10-11-6(4)9/h2H,1,3H2,(H5,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTWDVFFLRWIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1377612.png)

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1377613.png)